molecular formula C25H18N2O4 B304483 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Número de catálogo B304483
Peso molecular: 410.4 g/mol
Clave InChI: RNCYOTIGFIMBBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid, also known as DAPTA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the family of CCR5 antagonists, which are compounds that inhibit the function of the CCR5 receptor, a protein found on the surface of certain immune cells.

Mecanismo De Acción

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid works by binding to the CCR5 receptor on the surface of immune cells, which prevents the entry of certain viruses, including HIV, into the cell. This mechanism of action has been extensively studied and validated in vitro and in vivo. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-viral and anti-inflammatory effects, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have immunomodulatory properties, which may have implications for its use in the treatment of various immune-related diseases. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been shown to have a long half-life, which may contribute to its potential as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its high purity and yield, which makes it a viable compound for scientific research. In addition, its well-characterized mechanism of action and low toxicity profile make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its relatively high cost, which may limit its use in large-scale experiments. In addition, the specificity of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid for the CCR5 receptor may limit its use in the treatment of diseases that do not involve this receptor.

Direcciones Futuras

There are several potential future directions for the use of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in scientific research. One area of interest is the development of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid-based therapies for the treatment of HIV/AIDS and other viral infections. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid may have potential as a therapeutic agent for autoimmune diseases and other immune-related disorders. Further research is needed to fully explore the potential of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in these areas, as well as to optimize its synthesis and reduce its cost.

Métodos De Síntesis

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is synthesized using solid-phase peptide synthesis, a technique commonly used in the production of synthetic peptides. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid added in a specific order. The final product is then cleaved from the resin and purified through chromatography. The synthesis of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been optimized to produce high yields of pure product, making it a viable compound for scientific research.

Aplicaciones Científicas De Investigación

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its main application is in the field of HIV/AIDS, where it has been shown to inhibit the entry of HIV into host cells by blocking the CCR5 receptor. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis C and influenza. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of autoimmune diseases.

Propiedades

Nombre del producto

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Fórmula molecular

C25H18N2O4

Peso molecular

410.4 g/mol

Nombre IUPAC

3,15-diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

InChI

InChI=1S/C25H18N2O4/c28-24(29)20-14-5-1-3-7-18(14)26-22-13-9-12(10-16(20)22)23-17(11-13)21(25(30)31)15-6-2-4-8-19(15)27-23/h1-8,12-13H,9-11H2,(H,28,29)(H,30,31)

Clave InChI

RNCYOTIGFIMBBD-UHFFFAOYSA-N

SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

SMILES canónico

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.